(+)-cis,trans-Abscisic Acid-L-alanine

Description

Historical Context and Discovery of Abscisic Acid (ABA) as a Phytohormone

The journey to understanding the complex regulatory networks in plants led to the discovery of several key phytohormones, among which Abscisic Acid (ABA) holds a significant position as a primary regulator of various stress responses and developmental processes. The story of ABA's discovery began in the 1940s when Torsten Hemberg observed the presence of a growth-inhibiting substance in dormant potato tubers. kisti.re.kr This inhibitor was found to block the effects of auxin, a growth-promoting hormone. kisti.re.kr

It wasn't until the early 1960s that independent research groups made significant strides in isolating and identifying this inhibitory compound. In 1963, Frederick T. Addicott and his colleagues, while studying the abscission (shedding) of cotton fruits, isolated two compounds they named "abscisin I" and "abscisin II". labby.jp Around the same time, Philip Wareing's group was investigating bud dormancy in woody plants and isolated a substance they called "dormin" from birch leaves. kisti.re.krfrontiersin.org Further research and chemical analysis revealed that abscisin II and dormin were, in fact, the same chemical compound. kisti.re.kr In 1965, it was agreed to name this newly identified phytohormone Abscisic Acid (ABA). kisti.re.kr While the name "abscisic acid" was derived from its supposed role in abscission, it is now understood that its primary functions are related to stress responses and developmental processes like seed dormancy. labby.jpresearchgate.net

Overview of Abscisic Acid's Multifaceted Regulatory Functions in Plants

Abscisic Acid is a sesquiterpenoid that plays a pivotal role in a wide array of physiological and developmental processes in plants. nih.gov It is often referred to as a "stress hormone" due to its rapid accumulation in response to various environmental challenges, including drought, salinity, and cold. kisti.re.krnih.govresearchgate.net

One of ABA's most critical functions is the regulation of stomatal closure. labby.jpnih.gov In response to water deficit, ABA is synthesized in the roots and transported to the leaves, where it triggers the closure of stomata, the microscopic pores on the leaf surface. labby.jp This action reduces water loss through transpiration, a vital mechanism for plant survival during drought conditions. labby.jp

ABA is also a key regulator of seed dormancy and germination. mdpi.comnih.govmdpi.com It promotes dormancy during seed development, preventing premature germination under unfavorable conditions. mdpi.commdpi.com The balance between ABA and another phytohormone, gibberellin, is crucial in determining whether a seed remains dormant or begins to germinate. nih.gov

Furthermore, ABA is involved in various other aspects of plant life, including:

Seed development and maturation: ABA promotes the accumulation of storage proteins and lipids in seeds. medchemexpress.com

Inhibition of cell growth: High concentrations of ABA can inhibit cell division and elongation, thereby slowing down plant growth during periods of stress. labby.jp

Leaf senescence: ABA can promote the aging and shedding of leaves. nih.gov

Adaptation to abiotic stresses: Beyond drought, ABA enhances plant tolerance to high salinity, cold temperatures, and oxidative stress. kisti.re.krnih.gov

The diverse functions of ABA are mediated through a complex signaling pathway that involves receptors (PYR/PYL/RCAR), protein phosphatases (PP2Cs), and protein kinases (SnRK2s), ultimately leading to changes in gene expression and physiological responses. nii.ac.jpnih.govnih.gov

Significance of Phytohormone Conjugation in Regulating Bioavailability and Homeostasis

Plants have evolved sophisticated mechanisms to precisely control the levels of active phytohormones, ensuring appropriate responses to developmental and environmental cues. One such crucial mechanism is phytohormone conjugation, the process of attaching a molecule, such as a sugar or an amino acid, to the hormone. nih.govnih.gov This process plays a vital role in regulating the bioavailability and homeostasis of phytohormones. nih.govnih.gov

Conjugation generally renders the hormone inactive and serves several key purposes: nih.govnih.gov

Storage: Conjugated hormones can be stored in an inactive form within the cell, typically in the vacuole. nii.ac.jp This allows for the rapid release of active hormone when needed, without the need for de novo synthesis. nii.ac.jp

Inactivation: Conjugation provides a mechanism to quickly reduce the levels of active hormone, thereby turning off a hormonal signal. nih.gov

Transport: In some cases, conjugated forms may be more stable or suitable for long-distance transport within the plant. nih.gov

Protection from degradation: Conjugation can protect the hormone from enzymatic degradation.

The most common and well-studied conjugate of ABA is the ABA-glucose ester (ABA-GE). nii.ac.jp This inactive form can be rapidly hydrolyzed back to active ABA by specific enzymes called β-glucosidases in response to stress signals, providing a quick burst of the active hormone. nii.ac.jp This reversible conjugation is a key component of ABA homeostasis, allowing plants to finely tune their responses to changing environmental conditions.

Introduction to (+)-cis,trans-Abscisic Acid-L-alanine as a Specific Amino Acid Conjugate

While glucose esters are the most prevalent form of ABA conjugates found endogenously in plants, research has also explored the synthesis and biological activity of amino acid conjugates of ABA. nii.ac.jpnih.gov It is important to note that, unlike ABA-GE, there have been no reports of amino acid conjugates of ABA as naturally occurring endogenous metabolites in plants. nii.ac.jp The study of these synthetic conjugates, however, provides valuable insights into the potential for creating pro-hormones with species-selective activity. nii.ac.jpnih.gov

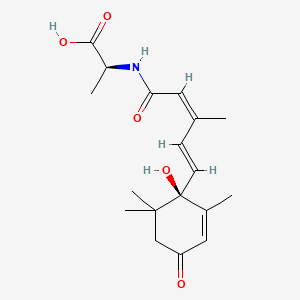

One such synthetic conjugate is (+)-cis,trans-Abscisic Acid-L-alanine (ABA-L-Ala). This compound is formed by linking the carboxyl group of ABA to the amino group of the amino acid L-alanine. Research by Todoroki et al. (2011) involved the chemical synthesis of 19 different ABA-amino acid conjugates, including ABA-L-Ala, to investigate their biological effects. nii.ac.jpnih.gov

The study revealed that different ABA-amino acid conjugates exhibited varying levels of biological activity in different plant species and bioassays. nii.ac.jpnih.gov ABA-L-Ala, in particular, was found to be active in inhibiting seed germination in Arabidopsis thaliana and spinach, as well as inhibiting seedling elongation in rice. nii.ac.jpnih.gov Interestingly, it was not active in the lettuce seed germination assay, highlighting the potential for species-specific responses. nii.ac.jpnih.gov

The biological activity of these conjugates is believed to be dependent on their hydrolysis back to free, active ABA by endogenous plant enzymes called amidohydrolases. nii.ac.jp The study demonstrated that a recombinant Arabidopsis amidohydrolase, GST-IAR3, was capable of hydrolyzing ABA-L-Ala. nii.ac.jpnih.gov Furthermore, when ABA-L-Ala was supplied to rice seedlings, it was metabolized back to free ABA, confirming that plants possess the enzymatic machinery to release the active hormone from this synthetic conjugate. nii.ac.jpnih.gov

Table 1: Biological Activity of Selected (+)-cis,trans-Abscisic Acid-L-amino Acid Conjugates Data sourced from Todoroki et al. (2011). Inhibition percentages are relative to the effect of ABA at the same concentration.

| Conjugate | Arabidopsis Seed Germination Inhibition (%) | Lettuce Seed Germination Inhibition (%) | Spinach Seed Germination Inhibition (%) | Rice Seedling Elongation Inhibition (%) |

| ABA-L-Alanine | 75 | 0 | 60 | 95 |

| ABA-L-Glycine | 50 | 0 | 40 | 90 |

| ABA-L-Leucine | 20 | 0 | 10 | 40 |

| ABA-L-Phenylalanine | 10 | 0 | 0 | 20 |

| ABA-L-Tryptophan | 0 | 0 | 0 | 10 |

Current Research Landscape and Future Directions for Abscisic Acid-L-alanine Studies

The current research landscape for ABA-L-alanine and other ABA-amino acid conjugates is primarily focused on understanding their potential as synthetic plant growth regulators. The findings that these conjugates can be hydrolyzed in planta to release active ABA opens up possibilities for developing novel agrochemicals. nii.ac.jpnih.gov

Future research in this area is likely to focus on several key aspects:

Species-Specific Activity: A significant finding from the initial studies is the species-selective activity of different ABA-amino acid conjugates. nii.ac.jpnih.gov Further investigation is needed to understand the molecular basis for this selectivity. This could involve identifying and characterizing the specific amidohydrolases responsible for hydrolyzing these conjugates in different plant species. Understanding this specificity could lead to the development of targeted pro-hormones that are active only in specific crops or weeds.

Identification of Endogenous Amidohydrolases: While a recombinant Arabidopsis amidohydrolase has been shown to hydrolyze some ABA-amino acid conjugates, further research is required to identify the full complement of such enzymes in various plant species. nii.ac.jp This will be crucial for predicting the efficacy of synthetic ABA conjugates in different agricultural applications.

Structure-Activity Relationship Studies: A more in-depth analysis of the relationship between the structure of the conjugated amino acid and the biological activity of the ABA conjugate is warranted. This could involve synthesizing a wider range of conjugates and testing their activity in various bioassays. Such studies could lead to the design of more potent and selective ABA pro-hormones.

Uptake and Transport: The efficiency of uptake and transport of these synthetic conjugates within the plant will be a critical factor in their practical application. Future studies should investigate how these molecules are absorbed by plant tissues and translocated to their sites of action.

Field Trials and Practical Applications: Ultimately, the potential of ABA-L-alanine and other ABA-amino acid conjugates as agricultural tools will need to be evaluated in field trials. These studies will be essential to determine their effectiveness in enhancing stress tolerance, regulating crop growth, and other potential applications under real-world conditions.

While ABA-L-alanine is not a known natural plant metabolite, the study of this and other synthetic ABA-amino acid conjugates provides a promising avenue for the development of novel tools to modulate plant growth and stress responses in a more targeted and species-specific manner.

Structure

3D Structure

Properties

Molecular Formula |

C18H25NO5 |

|---|---|

Molecular Weight |

335.4 g/mol |

IUPAC Name |

(2S)-2-[[(2Z,4E)-5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoyl]amino]propanoic acid |

InChI |

InChI=1S/C18H25NO5/c1-11(8-15(21)19-13(3)16(22)23)6-7-18(24)12(2)9-14(20)10-17(18,4)5/h6-9,13,24H,10H2,1-5H3,(H,19,21)(H,22,23)/b7-6+,11-8-/t13-,18-/m0/s1 |

InChI Key |

SZCAUZYIIKXXKR-HDPRGAJUSA-N |

Isomeric SMILES |

CC1=CC(=O)CC([C@@]1(/C=C/C(=C\C(=O)N[C@@H](C)C(=O)O)/C)O)(C)C |

Canonical SMILES |

CC1=CC(=O)CC(C1(C=CC(=CC(=O)NC(C)C(=O)O)C)O)(C)C |

Origin of Product |

United States |

Biosynthesis, Metabolism, and Homeostasis of + Cis,trans Abscisic Acid L Alanine

Precursor Pathways for Abscisic Acid (ABA) Synthesis in Plants

The biosynthesis of abscisic acid in higher plants is an indirect pathway that originates from the cleavage of C40 carotenoids. wikipedia.org This process occurs within the plastids and involves several key enzymatic steps that convert carotenoid precursors into the C15 ABA molecule. oup.comnih.gov

Carotenoid Biosynthesis and the Xanthophyll Cycle as Foundational Pathways

The journey to ABA begins with the carotenoid biosynthesis pathway, which produces essential precursors. nih.gov Carotenoids, such as β-carotene, are synthesized in plastids and subsequently hydroxylated to form xanthophylls like violaxanthin (B192666) and neoxanthin. nih.gov These xanthophylls are not only integral to photosynthesis and photoprotection but also serve as the direct precursors for ABA. nih.govnih.gov

The xanthophyll cycle, a crucial photoprotective mechanism, is also intertwined with ABA biosynthesis. nih.gov This cycle involves the enzymatic conversion of violaxanthin to zeaxanthin (B1683548) under high light conditions. nih.gov Zeaxanthin epoxidase (ZEP) is a key enzyme that catalyzes the epoxidation of zeaxanthin back to violaxanthin, a direct precursor for ABA synthesis. nih.govnih.gov Therefore, the regulation of the xanthophyll cycle can influence the availability of precursors for ABA production.

Enzymatic Steps in ABA Formation: Zeaxanthin Epoxidase (ZEP), Neoxanthin Synthase (NSY), and 9-cis-Epoxycarotenoid Dioxygenase (NCED)

Several key enzymes orchestrate the conversion of carotenoids to the immediate precursor of ABA.

Zeaxanthin Epoxidase (ZEP): This enzyme is responsible for the conversion of zeaxanthin to violaxanthin. oup.commdpi.com ZEP's activity is critical as it produces the substrate for the subsequent steps in the ABA biosynthetic pathway. nih.gov Studies have shown that the expression of the ZEP gene is regulated by various factors, including developmental stage and environmental stress, highlighting its importance in controlling ABA levels. oup.comoup.com

Neoxanthin Synthase (NSY): Neoxanthin synthase catalyzes the conversion of violaxanthin to neoxanthin. nih.govresearchgate.net Both 9-cis-violaxanthin (B1234195) and 9'-cis-neoxanthin can serve as substrates for the key regulatory enzyme in ABA biosynthesis. pnas.orgoup.com The ABA4 protein is essential for the synthesis of both cis-violaxanthin (B223514) and cis-neoxanthin. oup.comnih.gov

9-cis-Epoxycarotenoid Dioxygenase (NCED): The oxidative cleavage of 9-cis-epoxycarotenoids (either 9-cis-violaxanthin or 9'-cis-neoxanthin) by NCED is the rate-limiting and first committed step in ABA biosynthesis. pnas.orgnih.govfrontiersin.org This reaction yields a C15 compound called xanthoxin (B146791) and a C25 apocarotenoid. pnas.orgnih.gov The expression of NCED genes is significantly upregulated in response to water stress, leading to increased ABA production. pnas.orgfrontiersin.orgwikipedia.org

| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) |

|---|---|---|---|---|

| Zeaxanthin Epoxidase | ZEP | Catalyzes the epoxidation of zeaxanthin. nih.govnih.gov | Zeaxanthin | Antheraxanthin, Violaxanthin |

| Neoxanthin Synthase | NSY | Converts violaxanthin to neoxanthin. nih.govresearchgate.net | Violaxanthin | Neoxanthin |

| 9-cis-Epoxycarotenoid Dioxygenase | NCED | Performs oxidative cleavage of 9-cis-epoxycarotenoids, the rate-limiting step in ABA biosynthesis. pnas.orgnih.govfrontiersin.org | 9-cis-Violaxanthin, 9'-cis-Neoxanthin | Xanthoxin, C25-apocarotenoid |

Conversion of Xanthoxin to Abscisic Acid: Role of Abscisic Aldehyde Oxidase (AAO/ABA3)

Following its synthesis in the plastids, xanthoxin is exported to the cytoplasm where it undergoes a two-step conversion to ABA. nih.gov

The first step is the conversion of xanthoxin to abscisic aldehyde, a reaction catalyzed by a short-chain alcohol dehydrogenase/reductase known as ABA2. nih.gov This enzymatic step is crucial for the pathway to proceed.

The final step in ABA biosynthesis is the oxidation of abscisic aldehyde to abscisic acid. nih.gov This reaction is catalyzed by abscisic aldehyde oxidase (AAO), also known as ABA3. nih.govpnas.org This enzyme is a molybdenum cofactor-dependent aldehyde oxidase. pnas.org The activity of AAO is essential for the production of biologically active ABA, and mutations in the gene encoding this enzyme can lead to ABA deficiency. nih.govoup.com

Formation Mechanisms of Abscisic Acid-Amino Acid Conjugates

The regulation of active ABA levels in plant tissues is not solely dependent on its biosynthesis but also on its catabolism and conjugation. nih.gov Conjugation of ABA with other molecules, such as amino acids, is a key mechanism for its inactivation, transport, and storage. researchgate.net

Enzymatic Conjugation Processes: Identification of Specific Conjugases

The formation of ABA-amino acid conjugates is an enzymatic process. nii.ac.jp While specific conjugases for ABA have not been definitively isolated, research suggests that enzymes from the GRETCHEN HAGEN 3 (GH3) family of acyl acid amido synthetases may be involved. researchgate.net These enzymes are known to conjugate amino acids to various phytohormones, including auxins and jasmonates, thereby regulating their activity. researchgate.net The structural similarities between these hormones and ABA suggest a potential role for GH3 enzymes in ABA conjugation as well.

Formation of (+)-cis,trans-Abscisic Acid-L-alanine and Other Amino Acid Conjugates

Researchers have synthesized and studied various ABA-amino acid conjugates to understand their biological activity and metabolism. nii.ac.jpnih.gov Among these, (+)-cis,trans-Abscisic Acid-L-alanine (ABA-L-Ala) has been a subject of investigation. nii.ac.jpnih.gov Studies have shown that different plant species exhibit varying responses to different ABA-amino acid conjugates, suggesting a species-specific mechanism for their hydrolysis and subsequent release of active ABA. nii.ac.jpnih.gov

The formation of these conjugates involves the coupling of the carboxyl group of ABA with the amino group of an amino acid. nii.ac.jp For instance, the synthesis of ABA-L-Ala involves reacting S-(+)-ABA with a reagent to form an acid chloride, which is then coupled with the ester of L-alanine, followed by hydrolysis to yield the final conjugate. nii.ac.jp

Research has demonstrated that some ABA-amino acid conjugates, including ABA-L-Ala, can be hydrolyzed back to free ABA in plants by amidohydrolases. nii.ac.jpnih.gov This suggests that these conjugates can act as pro-hormones, providing a mechanism for the controlled release of active ABA when and where it is needed. nii.ac.jpnih.gov The differential activity of various ABA-amino acid conjugates across different plant species may be attributed to the presence of different sets of amidohydrolases with distinct substrate specificities. nii.ac.jp

| Compound | Key Research Finding | Potential Function |

|---|---|---|

| (+)-cis,trans-Abscisic Acid-L-alanine (ABA-L-Ala) | Active in various bioassays and hydrolyzed to free ABA in rice seedlings. nii.ac.jpnih.gov | Acts as a species-selective pro-hormone of ABA. nii.ac.jpnih.gov |

| General ABA-Amino Acid Conjugates | Different sets of conjugates induce ABA-like responses in different plants. nii.ac.jpnih.gov Hydrolyzed by recombinant Arabidopsis amidohydrolase GST-IAR3. nii.ac.jpnih.gov | Inactivation, storage, and transport of ABA. researchgate.net |

Catabolism and Hydrolysis of (+)-cis,trans-Abscisic Acid-L-alanine

The regulation of the active pool of abscisic acid (ABA) is a critical determinant of a plant's response to developmental cues and environmental stress. Inactivation of ABA can occur through irreversible catabolism or reversible conjugation. The formation of amino acid conjugates, such as (+)-cis,trans-Abscisic Acid-L-alanine (ABA-L-Ala), represents a key metabolic process. The subsequent catabolism and hydrolysis of these conjugates are crucial for maintaining ABA homeostasis. This process involves specific enzymes that can cleave the conjugate, thereby releasing active ABA, which can then re-enter the signaling pathways or be subjected to further catabolic degradation.

Hydrolytic Enzymes and Their Substrate Specificity for ABA-Amino Acid Conjugates (e.g., GST-IAR3, GST-ILR1)

In the plant model organism Arabidopsis thaliana, a family of amidohydrolases has been identified that is known to hydrolyze conjugates of the plant hormone indole-3-acetic acid (IAA) with amino acids. nih.gov Among these, IAR3 (IAA-Alanine Resistant 3) and ILR1 (IAA-Leucine Resistant 1) have been studied for their substrate specificity. While their primary substrates are IAA conjugates, their activity on ABA-amino acid conjugates has also been investigated to understand the potential for metabolic crosstalk. nih.govnih.gov

A study involving 19 different ABA-amino acid conjugates tested their hydrolysis by recombinant Arabidopsis GST-IAR3 and GST-ILR1. The results showed that GST-IAR3 was capable of hydrolyzing some of the ABA-amino acid conjugates, including ABA-L-Ala. nih.govnii.ac.jp In contrast, GST-ILR1 did not exhibit any hydrolytic activity towards any of the tested ABA-amino acid conjugates. nih.gov This demonstrates a degree of substrate specificity among these enzymes, with IAR3 showing a broader activity that extends to ABA conjugates. The inconsistency between the biological activity of certain ABA-amino acid conjugates and their hydrolysis by GST-IAR3 in vitro suggests that other, yet-to-be-identified amidohydrolases may be responsible for their cleavage in vivo. nii.ac.jp

| Enzyme | Substrate(s) | Hydrolytic Activity Observed | Reference |

|---|---|---|---|

| GST-IAR3 | ABA-L-Alanine and other ABA-amino acid conjugates | Yes | nih.gov |

| GST-ILR1 | ABA-amino acid conjugates | No | nih.gov |

Regeneration of Biologically Active Abscisic Acid from Conjugates

The formation of amino acid conjugates is considered a mechanism for the temporary storage and inactivation of ABA. The biological activity of these conjugates often relies on their enzymatic hydrolysis within the plant to release free, active ABA. nii.ac.jp Studies have shown that ABA-L-Ala, which is hydrolyzed by GST-IAR3, is also effectively hydrolyzed back to free ABA in rice seedlings. nih.govnii.ac.jp This regeneration of the active hormone from its L-alanine conjugate indicates that such conjugates can act as "pro-hormones."

This enzymatic release allows for a rapid increase in the concentration of active ABA at specific sites, enabling a swift response to physiological or environmental stimuli without relying solely on de novo biosynthesis. The differential activity of various ABA-amino acid conjugates in bioassays across different plant species suggests that the hydrolyzing activity may be species-selective, allowing for tailored hormonal responses. nih.gov

Oxidative Pathways and Glucosylation of Abscisic Acid and Its Catabolites

Once free ABA is released from conjugates like ABA-L-alanine or synthesized de novo, its levels are primarily controlled by two main catabolic pathways: oxidation (hydroxylation) and glucosylation. frontiersin.orgnih.govmdpi.com

The predominant oxidative pathway involves the hydroxylation of the ABA molecule, a reaction catalyzed by a family of cytochrome P450 monooxygenases known as CYP707A. nih.govembopress.orgsemanticscholar.org These enzymes, specifically ABA 8'-hydroxylases, convert ABA into an unstable intermediate, 8'-hydroxy ABA. embopress.orgoup.com This intermediate then spontaneously isomerizes to form phaseic acid (PA). frontiersin.orgsemanticscholar.org Phaseic acid can be further reduced by phaseic acid reductase (PAR) to the biologically inactive dihydrophaseic acid (DPA). frontiersin.org PA and DPA are the most abundant ABA catabolites found in plants. frontiersin.org While 8'-hydroxylation is the major route, minor oxidative pathways at the C-7' and C-9' positions also exist. nih.govresearchgate.net

Alternatively, ABA can be inactivated through conjugation with glucose to form the ABA-glucose ester (ABA-GE). oup.com This reaction is catalyzed by UDP-glucosyltransferases (UGTs). frontiersin.orgnih.gov ABA-GE is considered a storage form of the hormone, as the conjugation is reversible. nih.gov The ester can be hydrolyzed by β-glucosidases (BGs) to release active ABA, providing a rapid mechanism to increase hormone levels when needed. nih.govresearchgate.net ABA-GE is often transported and stored in the vacuole or endoplasmic reticulum. mdpi.com

| Pathway | Key Enzyme(s) | Initial Product | Final Product(s) | Reversibility | Reference |

|---|---|---|---|---|---|

| 8'-Hydroxylation | CYP707A (ABA 8'-hydroxylase) | 8'-hydroxy ABA | Phaseic Acid (PA), Dihydrophaseic Acid (DPA) | Irreversible | frontiersin.orgembopress.org |

| Glucosylation | UDP-glucosyltransferases (UGTs) | ABA-glucose ester (ABA-GE) | ABA-GE | Reversible (via β-glucosidases) | nih.govnih.gov |

Regulatory Networks Governing Conjugate Levels and Dynamics Across Plant Tissues

The homeostasis of ABA and its conjugates is tightly regulated by a complex network that balances biosynthesis, catabolism, and transport, varying significantly across different plant tissues and developmental stages. nih.govmdpi.com The distribution of ABA is a critical factor in determining the endogenous concentration of the active hormone at its site of action. tandfonline.com

ABA biosynthesis primarily occurs in vascular tissues. nih.govnih.gov For instance, in Arabidopsis, key enzymes for the final steps of ABA synthesis, such as AAO3, are localized in vascular parenchyma cells. nih.govnih.gov From these sites of synthesis, ABA can be transported to various target tissues, such as guard cells, to regulate processes like stomatal closure. nih.gov

The expression of genes involved in ABA metabolism is highly regulated by developmental and environmental cues. For example, the expression of CYP707A genes, which are responsible for ABA catabolism, is upregulated during seed imbibition and following rehydration after drought stress, leading to a rapid decrease in ABA levels. nih.govembopress.orgnih.gov Conversely, genes for ABA biosynthesis, such as 9-cis-epoxycarotenoid dioxygenase (NCED), are induced by water stress, leading to ABA accumulation. tandfonline.com

The levels of ABA conjugates are also spatially and temporally regulated. ABA-GE, the major storage conjugate, can accumulate in specific compartments like the vacuole and be hydrolyzed to release free ABA in response to stresses like dehydration. researchgate.netmdpi.com This dynamic interplay between conjugation and de-conjugation provides a rapid response mechanism. The regulation of amidohydrolases that act on amino acid conjugates like ABA-L-alanine is less understood but is likely a key component of this network, allowing for fine-tuning of active ABA levels in specific tissues or under particular conditions. The tissue-specific expression of different hydrolytic enzymes could explain why certain conjugates are active in some tissues but not others, contributing to the precision of hormonal control throughout the plant. nii.ac.jp

Physiological and Developmental Functions Mediated by + Cis,trans Abscisic Acid L Alanine

Role of (+)-cis,trans-Abscisic Acid-L-alanine as a Pro-Hormone or Storage Form of Abscisic Acid

(+)-cis,trans-Abscisic Acid-L-alanine (ABA-L-Ala) is recognized as a conjugate of the plant hormone abscisic acid (ABA). In plants, conjugation is a primary mechanism for regulating the levels of active hormones. These conjugated forms are generally considered inactive and serve as transportable or stored reservoirs that can be rapidly converted back to the active hormone when needed. researchgate.net

ABA itself is a crucial regulator of many aspects of plant growth and development, including seed dormancy, germination, and responses to environmental stress. wikipedia.orgnih.gov The concentration of active ABA is tightly controlled through a balance of biosynthesis, catabolism, and the formation and hydrolysis of conjugates. nih.govnih.gov While the most abundant conjugated form of ABA is often the ABA-glucosyl ester (ABA-GE), amino acid conjugates like ABA-L-Ala also play a significant role. researchgate.netnih.gov

Research has demonstrated that ABA-L-Ala can function as a pro-hormone, meaning it is a precursor that can be hydrolyzed to release free, active ABA. nih.gov This hydrolysis is carried out by specific enzymes. For instance, studies using recombinant Arabidopsis amidohydrolases showed that certain enzymes, like GST-IAR3, could hydrolyze some ABA-amino acid conjugates. nih.gov When ABA-L-Ala was applied to rice seedlings, it was effectively hydrolyzed to free ABA, indicating that plants possess the necessary enzymatic machinery to utilize this conjugate as a source of active hormone. nih.gov

This suggests a species-selective role for ABA-amino acid conjugates. The ability of a particular plant species to hydrolyze a specific ABA-amino acid conjugate determines whether that conjugate can act as a pro-hormone in that species. nih.gov Therefore, ABA-L-Ala acts as a stable, inactive storage form that can be mobilized to quickly increase the pool of active ABA in response to specific developmental or environmental signals.

Regulation of Seed Physiology

The phytohormone abscisic acid (ABA) is a central regulator in the induction and maintenance of seed dormancy, a state that prevents germination even under favorable conditions. nih.govd-nb.inforesearchgate.net The levels of ABA within the seed are critical, with peaks in ABA concentration often observed during mid-to-late embryogenesis, correlating with the establishment of dormancy. nih.govresearchgate.net

The balance between ABA synthesis and catabolism (breakdown) is key to controlling dormancy. nih.govnih.gov Conjugation is considered a form of catabolism, as it removes active ABA from the pool. However, because this process is reversible, it also functions as a storage mechanism. High levels of ABA, sustained by both new synthesis and the hydrolysis of conjugates like ABA-L-Ala, are essential for maintaining the dormant state and preventing precocious germination. d-nb.inforesearchgate.net The presence of a significant pool of ABA conjugates ensures that the seed can maintain dormancy over extended periods until conditions become favorable for successful germination and seedling establishment.

The transition from a dormant seed to a germinating seedling is tightly controlled by the balance between ABA and growth-promoting hormones like gibberellins (B7789140) (GAs). nih.gov High levels of active ABA inhibit germination, and (+)-cis,trans-Abscisic Acid-L-alanine plays a role in this process by serving as a source of active ABA. wikipedia.orgnih.gov

When dormant seeds are imbibed with water, the stored ABA-L-Ala can be enzymatically hydrolyzed to release free ABA. nih.gov This release contributes to the high intracellular ABA concentration that actively suppresses germination. Studies have shown that the exogenous application of ABA effectively inhibits seed germination in various plant species. researchgate.netresearchgate.net Similarly, the application of ABA-L-Ala has been shown to be active in inhibiting seed germination in Arabidopsis and spinach, as it can be converted to ABA within the plant tissues. nih.gov

The inhibitory action of ABA involves a cascade of metabolic adjustments. High ABA levels are known to:

Antagonize Gibberellin (GA) Action: ABA suppresses the synthesis and signaling of GAs, which are required for breaking dormancy and promoting the growth of the embryo. d-nb.info

Regulate Gene Expression: ABA signaling pathways lead to the expression of genes that repress growth and maintain the dormant state. Key transcription factors such as ABI3 and ABI5 are central to this process, activating a network of genes that inhibit germination. researchgate.netnih.gov

Modify Tissue Properties: ABA can influence the properties of tissues surrounding the embryo, such as the endosperm, making them more of a physical barrier to radicle emergence. nih.gov

The ability to release ABA from conjugates like ABA-L-Ala provides a mechanism for the seed to fine-tune its response to environmental conditions, ensuring that germination is halted until the chances of seedling survival are optimal.

During the maturation phase of seed development, ABA plays a pivotal role in several critical processes, and ABA conjugates like (+)-cis,trans-Abscisic Acid-L-alanine contribute to the hormonal pool that directs these events. researchgate.netnih.gov The accumulation of ABA during mid-to-late embryogenesis is essential for promoting storage reserve accumulation, conferring desiccation tolerance, and preventing premature germination (vivipary). d-nb.infonih.gov

The synthesis of storage compounds, such as proteins and lipids, is heavily regulated by ABA. nih.gov ABA signaling activates the transcription of genes encoding for these storage reserves, which are vital for providing energy and nutrients to the seedling upon germination. A stable supply of ABA, partly maintained through the synthesis and potential hydrolysis of conjugates, is necessary for this developmental program to proceed correctly.

Furthermore, ABA is instrumental in preparing the embryo to withstand the severe dehydration that occurs at the end of maturation. It induces the expression of a suite of genes, including those for Late Embryogenesis Abundant (LEA) proteins, which are thought to protect cellular structures from damage during water loss. nih.govnih.gov

The role of ABA-L-Ala in this context is as a stable, stored form of the hormone. Genetic studies in Arabidopsis have shown that the ABA peak during the desiccation phase is produced by the embryo itself and is crucial for inducing dormancy. nih.gov The formation of conjugates is part of the mechanism to manage ABA homeostasis during this period, ensuring that appropriate levels of the active hormone are available to orchestrate these complex maturation processes without reaching cytotoxic levels. nih.gov

Modulation of Vegetative Growth and Morphogenesis

While ABA's roles in seed physiology are well-documented, it also functions as a significant growth inhibitor in vegetative tissues. wikipedia.org The hormone generally acts to slow or arrest growth, particularly under conditions of environmental stress. (+)-cis,trans-Abscisic Acid-L-alanine, by acting as a convertible source of active ABA, can contribute to these growth-inhibitory effects. nih.gov

The primary mechanism by which ABA inhibits growth is by restricting cell expansion. This is achieved through several actions:

Stomatal Closure: ABA triggers the rapid closure of stomata on leaves to reduce water loss during drought stress. wikipedia.org While this is a critical survival mechanism, it also reduces the uptake of carbon dioxide, thereby limiting photosynthesis and the production of carbohydrates needed for growth.

Antagonism with Growth Hormones: ABA often acts antagonistically to growth-promoting hormones like auxins and gibberellins, which are essential for cell elongation and division.

Regulation of Gene Expression: ABA signaling can alter the expression of genes involved in cell wall modification and other processes necessary for cell expansion.

Studies have shown that the application of ABA-amino acid conjugates can elicit ABA-like responses, including growth inhibition. In rice seedling elongation assays, ABA-L-Ala was found to be active, indicating its conversion to ABA and subsequent inhibition of growth. nih.gov This demonstrates that the conjugate can serve as a pro-hormone not only in seeds but also in vegetative tissues, allowing the plant to modulate its growth rate in response to developmental or environmental cues.

Table of Research Findings on ABA-L-Alanine Activity

| Bioassay | Species | Activity of (+)-cis,trans-Abscisic Acid-L-alanine | Inferred Mechanism | Reference |

|---|---|---|---|---|

| Seed Germination Inhibition | Arabidopsis thaliana | Active | Hydrolyzed to free ABA by endogenous enzymes | nih.gov |

| Seed Germination Inhibition | Spinach (Spinacia oleracea) | Active | Hydrolyzed to free ABA by endogenous enzymes | nih.gov |

| Seed Germination Inhibition | Lettuce (Lactuca sativa) | Inactive | Lack of or low activity of specific hydrolyzing enzymes | nih.gov |

| Seedling Elongation Assay | Rice (Oryza sativa) | Active (Inhibitory) | Metabolized to free ABA in seedlings | nih.gov |

| Enzymatic Hydrolysis | Arabidopsis thaliana (recombinant enzyme) | Hydrolyzed by GST-IAR3 amidohydrolase | Direct enzymatic conversion to free ABA | nih.gov |

Regulation of Root System Architecture and Primary Root Development

Abscisic acid is a key regulator of root system architecture, influencing both primary root elongation and lateral root development in response to environmental cues. mdpi.com The effects of ABA on root growth are often dose-dependent, with low concentrations sometimes promoting root elongation while high concentrations are generally inhibitory. frontiersin.orgresearchgate.net This modulation is critical for plants to adapt to changing soil conditions, such as water availability.

The interaction between ABA and other phytohormones, particularly auxin, is central to its regulation of root development. nih.gov ABA can influence auxin transport and signaling within the root, thereby affecting cell division and elongation in the root apical meristem. nih.gov For instance, ABA has been shown to modulate the expression of auxin transporter genes, which are essential for establishing the auxin gradients that control root growth and branching. researchgate.net The interplay with ethylene (B1197577) signaling also contributes to the regulation of root elongation under ABA influence. frontiersin.orgresearchgate.net

Table 1: Summary of Research Findings on ABA's Role in Root Development

| Aspect of Root Development | Observed Effect of Abscisic Acid (ABA) | Interacting Hormones | Key Molecular Components |

| Primary Root Elongation | Biphasic response: stimulation at low concentrations, inhibition at high concentrations. frontiersin.orgresearchgate.net | Auxin, Ethylene | Auxin transporters (e.g., AUX1), Ethylene signaling components. frontiersin.org |

| Lateral Root Formation | Generally inhibitory, particularly under stress conditions. nih.gov | Auxin | MYB Domain Protein77 (MYB77), ABI3, ABI4. nih.gov |

Involvement in Leaf Senescence and Abscission-Related Processes

Abscisic acid is widely recognized as a promoter of leaf senescence, the programmed aging and degradation process in leaves. frontiersin.orgnih.gov During senescence, endogenous levels of ABA typically increase, triggering the expression of senescence-associated genes (SAGs). eagri.orgresearchgate.net This leads to the breakdown of chlorophyll (B73375), proteins, and other macromolecules, allowing the plant to remobilize valuable nutrients to other parts, such as developing seeds or storage organs. eagri.orgyoutube.com

The process of abscission, or the shedding of plant organs like leaves, is also influenced by ABA. youtube.com ABA promotes the formation of an abscission zone at the base of the petiole by stimulating the production of cell wall-degrading enzymes. youtube.com The interaction between ABA and ethylene is particularly important in coordinating senescence and abscission, with ABA often increasing the sensitivity of tissues to ethylene. youtube.com

Table 2: Key Research Findings on ABA's Involvement in Leaf Senescence and Abscission

| Process | Role of Abscisic Acid (ABA) | Interacting Hormones | Cellular and Molecular Events |

| Leaf Senescence | Promotes the process, leading to nutrient remobilization. frontiersin.orgnih.gov | Ethylene, Cytokinins (antagonistic) nih.gov | Upregulation of senescence-associated genes (SAGs), chlorophyll degradation. eagri.orgresearchgate.net |

| Leaf Abscission | Facilitates the formation of the abscission zone. youtube.com | Ethylene | Increased activity of cell wall-degrading enzymes. youtube.com |

Role in Reproductive Development

Influence on Flowering Time

The role of abscisic acid in regulating the transition from vegetative growth to flowering is complex and can be inhibitory. nih.gov Studies in Arabidopsis thaliana have shown that ABA can delay flowering, particularly under certain environmental conditions. nih.govnih.gov This effect is often mediated through the upregulation of key floral repressor genes, such as FLOWERING LOCUS C (FLC). nih.gov

The signaling pathway involves transcription factors like ABSCISIC ACID-INSENSITIVE MUTANT 5 (ABI5), which can directly bind to the promoter of FLC to enhance its expression. nih.gov This demonstrates a molecular link between ABA signaling and the central flowering time control pathways. The interaction with other hormones, notably gibberellins (which are generally promoters of flowering), is also a critical aspect of how ABA influences this developmental transition. umanitoba.canih.gov

Regulation of Fruit Development and Ripening (e.g., pigment synthesis, sugar accumulation)

Abscisic acid plays a crucial role in the development and ripening of many fruits, particularly in non-climacteric fruits like strawberries and grapes. nih.govoup.commdpi.com Endogenous ABA levels often increase at the onset of ripening, coordinating various processes that contribute to fruit quality. nih.govresearchgate.net

One of the key functions of ABA in fruit ripening is the promotion of pigment synthesis, especially anthocyanins, which are responsible for the red, purple, and blue colors of many fruits. frontiersin.org Exogenous application of ABA has been shown to accelerate coloration in several fruit species. frontiersin.org Additionally, ABA is involved in regulating sugar accumulation. It can influence the expression of genes related to sugar transport and metabolism, thereby affecting the sweetness of the mature fruit. frontiersin.org In some fruits, there is a synergistic interaction between ABA and sugars, where sugars can promote ABA biosynthesis, further accelerating the ripening process. frontiersin.org

Table 3: Research Findings on the Role of ABA in Fruit Ripening

| Fruit Ripening Process | Effect of Abscisic Acid (ABA) | Examples of Affected Fruits | Related Molecular Processes |

| Pigment Synthesis (Anthocyanins) | Promotes accumulation, leading to enhanced color. frontiersin.org | Grapes, Strawberries, Bilberries. frontiersin.org | Upregulation of anthocyanin biosynthesis genes. |

| Sugar Accumulation | Can increase soluble sugar content. frontiersin.org | Strawberries, Peaches. mdpi.comnih.gov | Regulation of sugar transporter and metabolism genes. researchgate.net |

Crosstalk and Interactions with Other Phytohormone Signaling Pathways (e.g., Auxin, Gibberellins, Ethylene)

The physiological functions of abscisic acid are not carried out in isolation but are part of a complex network of interactions with other phytohormones. This crosstalk allows for fine-tuned responses to developmental and environmental signals.

Auxin: The interaction between ABA and auxin is often antagonistic and is critical in regulating root architecture. nih.govresearchgate.netnih.govnih.gov As mentioned, ABA can influence polar auxin transport, thereby altering root growth patterns. researchgate.net In lateral root development, ABA's inhibitory effects are largely mediated through its influence on auxin signaling pathways. nih.gov

Gibberellins (GAs): ABA and gibberellins frequently have opposing effects on developmental processes. umanitoba.canih.gov A classic example is in seed dormancy and germination, where ABA promotes dormancy and GA promotes germination. This antagonistic relationship also extends to other processes like flowering time and fruit development. umanitoba.camdpi.comu-hyogo.ac.jp The balance between ABA and GA levels and signaling is crucial for the proper timing of these events.

Ethylene: ABA and ethylene can act synergistically or antagonistically depending on the specific process and tissue. nih.govnih.gov In leaf senescence and abscission, as well as in the ripening of some climacteric fruits, ABA and ethylene often work together to promote these processes. youtube.comnih.gov Conversely, in seed germination, ethylene can counteract the inhibitory effects of ABA. nih.gov In root growth, the interaction is complex, with ethylene signaling being required for the inhibitory effects of high ABA concentrations. frontiersin.orgresearchgate.net

Table 4: Overview of ABA Crosstalk with Other Phytohormones

| Interacting Hormone | Nature of Interaction with ABA | Key Developmental Processes Regulated |

| Auxin | Often antagonistic. nih.govnih.gov | Root development, lateral root formation. nih.gov |

| Gibberellins | Generally antagonistic. umanitoba.canih.gov | Seed dormancy and germination, flowering time, fruit development. mdpi.comu-hyogo.ac.jp |

| Ethylene | Synergistic or antagonistic depending on the context. nih.govnih.gov | Fruit ripening, leaf senescence and abscission, seed germination, root growth. frontiersin.orgyoutube.comnih.gov |

Molecular Mechanisms of Action and Signal Transduction Pathways Involving + Cis,trans Abscisic Acid L Alanine

Abscisic Acid Perception and Core Signaling Cascade

The core of the ABA signaling pathway is a well-defined cascade involving three principal components: the PYR/PYL/RCAR receptors, Type 2C Protein Phosphatases (PP2Cs), and Snf1-Related Protein Kinases 2 (SnRK2s). researchgate.netnih.gov This system functions as a molecular switch, translating the perception of ABA into downstream cellular responses. The activity of (+)-cis,trans-Abscisic Acid-L-alanine is linked to its hydrolysis into free ABA, which then engages this core signaling pathway. mdpi.com

Identification and Function of PYR/PYL/RCAR Receptors

The perception of abscisic acid is primarily mediated by a family of soluble proteins known as the Pyrabactin Resistance 1 (PYR)/PYR1-Like (PYL)/Regulatory Components of ABA Receptors (RCARs). researchgate.netproteopedia.org These proteins are found in the cytoplasm and nucleus of plant cells. nih.gov In the absence of ABA, these receptors are typically in a dimeric state. nih.gov Upon binding of ABA to a receptor, a conformational change is induced, which facilitates the interaction of the receptor with its downstream targets. mdpi.com There are 14 members of the PYR/PYL/RCAR family in Arabidopsis, and they exhibit some functional specialization in their interactions with different PP2Cs, allowing for precise regulation of the signaling pathway. mdpi.com

Role of Type 2C Protein Phosphatases (PP2Cs) as Negative Regulators

Type 2C Protein Phosphatases (PP2Cs), particularly those from clade A, act as negative regulators of the ABA signaling pathway. frontiersin.orgnih.gov In the absence of ABA, these phosphatases physically interact with and inactivate SnRK2s, thereby keeping the signaling pathway in an off state. frontiersin.orgnih.gov When ABA binds to the PYR/PYL/RCAR receptors, the receptor-ABA complex then binds to the PP2Cs. mdpi.comfrontiersin.org This interaction inhibits the phosphatase activity of the PP2Cs, which in turn releases the SnRK2s from their inhibitory control. mdpi.comfrontiersin.org

Activation of Snf1-Related Protein Kinases 2 (SnRK2s) as Positive Regulators

The Snf1-Related Protein Kinases 2 (SnRK2s) are a family of protein kinases that function as key positive regulators of ABA signaling. oup.comnih.gov Once released from the inhibitory grip of PP2Cs, SnRK2s become activated through autophosphorylation. oup.com These activated kinases then phosphorylate a variety of downstream targets, including transcription factors and ion channels, to initiate the physiological responses associated with ABA. oup.com In Arabidopsis, three SnRK2s—SnRK2.2, SnRK2.3, and SnRK2.6/OST1—are the primary kinases involved in ABA signaling in response to water stress. nih.gov

The "Gate-Latch-Lock" Model of ABA Receptor Activation

The interaction between the ABA receptor, ABA, and a PP2C has been elegantly described by the "gate-latch-lock" model. nih.gov Upon ABA binding to the receptor, two flexible loops, referred to as the "gate" and "latch," close over the ABA-binding pocket. nih.gov This conformational change creates a surface on the receptor that allows it to dock with the active site of a PP2C. nih.gov A conserved tryptophan residue in the PP2C then inserts between the gate and latch, effectively "locking" the receptor in its closed, active conformation and inhibiting the phosphatase. nih.gov

Activation of ABA-Responsive Element (ABRE) Binding Factors (AREBs)/ABRE Binding Proteins (ABFs) and Downstream Gene Expression

A major downstream effect of SnRK2 activation is the regulation of gene expression. Activated SnRK2s phosphorylate and activate a class of basic leucine (B10760876) zipper (bZIP) transcription factors known as ABA-Responsive Element (ABRE) Binding Factors (AREBs) or ABRE Binding Proteins (ABFs). frontiersin.org These transcription factors then bind to specific cis-acting elements, known as ABREs, in the promoters of ABA-responsive genes, leading to their transcriptional activation. frontiersin.org This results in the production of proteins that contribute to stress tolerance and other ABA-mediated processes.

Cellular and Subcellular Responses Triggered by ABA Signaling

The activation of the ABA signaling cascade culminates in a diverse array of cellular and subcellular responses that are critical for plant growth, development, and adaptation to stress. These responses include, but are not limited to:

Stomatal Closure: ABA is a potent regulator of stomatal aperture. The activation of SnRK2.6/OST1 in guard cells leads to the phosphorylation and activation of anion channels and the inhibition of potassium channels, resulting in a loss of turgor and stomatal closure to reduce water loss.

Seed Dormancy and Germination: ABA plays a crucial role in inducing and maintaining seed dormancy, preventing germination under unfavorable conditions. The ABA signaling pathway regulates the expression of genes involved in these processes.

Stress-Responsive Gene Expression: As mentioned, the activation of AREB/ABF transcription factors leads to the expression of a wide range of genes that help the plant tolerate environmental stresses such as drought and high salinity. frontiersin.org

Growth Regulation: ABA can act as a growth inhibitor, particularly under stress conditions, to conserve resources. nih.gov

The biological activity of (+)-cis,trans-Abscisic Acid-L-alanine is realized through its conversion to ABA, which then initiates these multifaceted signaling events. mdpi.com Research has shown that ABA-L-alanine is active in various bioassays, including seed germination assays in Arabidopsis and spinach, as well as in rice seedling elongation assays. mdpi.com Furthermore, it has been demonstrated that the Arabidopsis amidohydrolase GST-IAR3 can hydrolyze ABA-L-alanine to release free ABA, and this hydrolysis also occurs in rice seedlings. mdpi.com This indicates that ABA-amino acid conjugates can function as species-selective pro-hormones, providing a mechanism for the controlled release of active ABA. mdpi.com

Regulation of Stomatal Movement and Water Relations

The release of abscisic acid (ABA) from its conjugate is a central event in the plant's response to water deficit. nih.gov ABA acts as a key signaling molecule that orchestrates a range of physiological processes to enhance drought tolerance and improve water use efficiency. nih.govnih.govmdpi.com A primary and well-documented response to increased ABA levels is the regulation of stomatal apertures. mdpi.comnih.gov

Upon release, ABA triggers a signaling cascade within the guard cells that leads to stomatal closure. nih.govontosight.ai This closure reduces the rate of transpiration, thereby conserving water loss from the leaves to the atmosphere. nih.gov The onset of ABA-induced stomatal closure can be very rapid. nih.gov By modulating stomatal conductance, ABA plays a critical role in the balance between CO2 uptake for photosynthesis and water conservation, which is fundamental to plant survival under water-limited conditions. nih.govmdpi.com Furthermore, ABA signaling can influence root hydraulic conductivity, facilitating water uptake from the soil. nih.gov

Table 1: Key Physiological Responses to ABA Released from (+)-cis,trans-Abscisic Acid-L-alanine

| Physiological Process | Effect of Released ABA | Primary Outcome |

| Stomatal Movement | Induces stomatal closure | Reduction of transpirational water loss. nih.govnih.gov |

| Water Use Efficiency | Improves WUE | Optimization of carbon gain per unit of water lost. nih.govmdpi.com |

| Root Hydraulics | Can increase hydraulic conductivity | Enhanced water uptake from the soil. nih.gov |

Modulation of Ion Channel Activity and Cellular Turgor

The ABA-induced closure of stomata is a direct consequence of reduced turgor pressure in the guard cells, a process mediated by the precise regulation of ion channels. nih.govresearchgate.net The ABA signaling pathway, once activated by the hormone binding to its receptors, targets several types of ion channels in the plasma membrane and tonoplast of guard cells. ontosight.ainih.gov

A key event is the activation of S-type (slow) and R-type (rapid) anion channels, which facilitates the efflux of anions such as Cl⁻ and malate²⁻ from the guard cells. nih.govnih.gov This anion efflux causes membrane depolarization, which in turn activates outward-rectifying K⁺ (K⁺out) channels, leading to a massive efflux of potassium ions. nih.govnih.gov Concurrently, ABA signaling inhibits the activity of inward-rectifying K⁺ (K⁺in) channels, preventing the K⁺ uptake required for stomatal opening. unc.edu The net loss of ions from the guard cells decreases their solute potential, causing osmotic water efflux, a reduction in cellular turgor, and ultimately, the closure of the stomatal pore. nih.govresearchgate.net

Table 2: Influence of Released ABA on Guard Cell Ion Channels

| Ion Channel Type | Action Mediated by ABA Signaling | Consequence for Cellular Turgor |

| S-type/R-type Anion Channels | Activation | Anion efflux, membrane depolarization. nih.govnih.gov |

| Outward-Rectifying K⁺ Channels | Activation (due to depolarization) | K⁺ efflux. nih.govnih.gov |

| Inward-Rectifying K⁺ Channels | Inhibition | Prevents K⁺ influx. unc.edu |

| Ca²⁺-permeable Channels | Activation | Influx of Ca²⁺, contributing to signaling. nih.gov |

Influence on Reactive Oxygen Species (ROS) Homeostasis and Scavenging Systems

Reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂), function as important second messengers in ABA-induced stomatal closure. nih.gov Following its release and perception, ABA rapidly triggers ROS production in guard cells, primarily through the activation of plasma membrane-bound NADPH oxidases, also known as Respiratory Burst Oxidase Homologs (RBOHs). nih.govnih.gov

This burst of ROS is a critical component of the signaling cascade, acting upstream of Ca²⁺ channel activation and contributing to the regulation of ion fluxes that cause stomatal closure. nih.gov The accumulation of ROS is not unchecked; plant cells possess sophisticated ROS scavenging systems, including enzymatic and non-enzymatic antioxidants like flavonols, to maintain redox homeostasis. nih.govnih.gov The interplay between ABA-induced ROS production and the cellular scavenging capacity determines the magnitude and duration of the ROS signal, ensuring its effectiveness in signal transduction while preventing oxidative damage. nih.govmdpi.com This dynamic balance is crucial for the plant's ability to acclimate to stress. nih.gov

Mechanisms by which (+)-cis,trans-Abscisic Acid-L-alanine Hydrolysis Contributes to ABA Signaling Activation

(+)-cis,trans-Abscisic Acid-L-alanine is an inactive, conjugated form of ABA. Its contribution to signaling is entirely dependent on its hydrolysis to release the biologically active (+)-abscisic acid molecule. This process is a key regulatory step, allowing the plant to store ABA in an inert form and release it when required, such as during drought stress.

The activation of the ABA signaling pathway begins when the freed ABA binds to its intracellular receptors, which belong to the PYR/PYL/RCAR family. frontiersin.orgnih.gov In the absence of ABA, these receptors are unbound, and a group of protein phosphatases type 2C (PP2Cs) are active. nih.govfrontiersin.org These PP2Cs act as negative regulators of the signaling pathway by keeping SNF1-related protein kinases 2 (SnRK2s) in a dephosphorylated, inactive state. nih.govnih.gov

Upon binding ABA, the PYR/PYL/RCAR receptors undergo a conformational change that allows them to interact with and inhibit the PP2C phosphatases. nih.govnih.gov The inhibition of PP2Cs relieves their suppression of SnRK2 kinases. This allows the SnRK2s to become activated through autophosphorylation, whereupon they phosphorylate downstream targets, including transcription factors and ion channels, to execute the full spectrum of ABA-dependent responses, including stomatal closure and stress-responsive gene expression. nih.govfrontiersin.orgnih.gov

Interplay with Secondary Messengers (e.g., Ca²⁺, H₂S) in Signal Transduction

The signaling cascade initiated by released ABA is amplified and modulated through its interaction with various secondary messengers, most notably calcium ions (Ca²⁺) and hydrogen sulfide (B99878) (H₂S).

Calcium (Ca²⁺): Cytosolic Ca²⁺ is a central hub in ABA signal transduction in guard cells. nih.govnih.gov ABA signaling enhances the sensitivity of downstream mechanisms to Ca²⁺. nih.govnih.govnih.gov The ABA-induced ROS burst can trigger the influx of Ca²⁺ into the cytosol through the activation of Ca²⁺-permeable channels in the plasma membrane. nih.gov This elevation in cytosolic Ca²⁺ concentration activates various downstream effectors, including Ca²⁺-dependent protein kinases (CPKs) and anion channels, which are crucial for mediating ion efflux and stomatal closure. nih.govnih.gov

Hydrogen Sulfide (H₂S): H₂S is a gaseous signaling molecule that exhibits significant crosstalk with the ABA pathway in regulating stomatal movement. nih.govresearchgate.net ABA can induce the production of H₂S in guard cells by activating enzymes like L-cysteine desulfhydrase. nih.govnih.gov H₂S, in turn, can modulate the activity of key ABA signaling components through a post-translational modification called persulfidation. nih.govnih.gov Targets of H₂S-mediated persulfidation include the protein kinase SnRK2.6 and the NADPH oxidase RBOHD, enhancing their activity and thereby reinforcing the ABA signal to promote stomatal closure. nih.govnih.gov This interplay demonstrates a complex regulatory network where ABA, ROS, Ca²⁺, and H₂S work in concert to fine-tune the plant's response to stress.

Role of + Cis,trans Abscisic Acid L Alanine in Plant Responses to Environmental Stresses

Abiotic Stress Tolerance Enhancement

Abiotic stresses, including drought, salinity, cold, and heavy metal toxicity, pose significant threats to plant growth and agricultural productivity. ABA plays a central role in mediating adaptive responses to these non-living environmental stressors. frontiersin.orgmdpi.comresearchgate.net

In response to water scarcity, plants initiate a cascade of physiological and molecular changes largely governed by ABA. mdpi.comresearchgate.netnih.gov A primary and rapid response is the closure of stomata to minimize water loss through transpiration. nih.govresearchgate.netfrontiersin.org ABA triggers the efflux of ions from guard cells, leading to a loss of turgor and subsequent stomatal closure. nih.govresearchgate.net This process is a critical short-term strategy for water conservation during periods of drought. nih.govfrontiersin.org

ABA also modulates the architecture of the root system to enhance water uptake from the soil. nih.gov Under mild to moderate drought, ABA can promote root elongation, allowing the plant to explore deeper soil layers for moisture. researchgate.netnih.govmdpi.com This hormonal regulation of root growth is a key long-term adaptation to water-limited environments. mdpi.com

Metabolically, ABA induces significant shifts within the plant to cope with drought. frontiersin.org It promotes the accumulation of various metabolites, including certain carbohydrates and amino acids, which act as osmolytes to protect cells from dehydration. nih.govfrontiersin.org Furthermore, ABA signaling pathways lead to the expression of numerous drought-responsive genes that encode for proteins involved in stress tolerance. mdpi.comnih.gov

Table 1: Key Roles of ABA in Drought Stress Adaptation

| Response Mechanism | Description | Key Research Findings |

|---|---|---|

| Stomatal Closure | ABA induces rapid closure of stomatal pores to reduce water loss. nih.govresearchgate.netfrontiersin.org | ABA triggers ion efflux from guard cells, leading to reduced turgor and pore closure. nih.gov |

| Root System Modulation | ABA promotes root growth and development to enhance water absorption. nih.govmdpi.com | Intermediate levels of ABA stimulate deeper root growth to access water in drier soil. researchgate.net |

| Metabolic Alterations | ABA regulates the expression of stress-responsive genes and the accumulation of protective metabolites. nih.govfrontiersin.org | ABA-dependent pathways lead to the production of osmolytes and other protective compounds. nih.gov |

High soil salinity imposes both osmotic stress and ionic toxicity on plants. ABA signaling is a critical component of the plant's response to these challenges. nih.govresearchgate.net A key adaptation is the accumulation of compatible solutes, or osmolytes, which help to maintain cellular water potential and protect cellular structures. frontiersin.org ABA signaling pathways are known to regulate the biosynthesis and accumulation of these protective molecules. frontiersin.org

Metabolic adjustments under salinity stress are also heavily influenced by ABA. The hormone can modulate gene expression to enhance the plant's ability to cope with ionic imbalances and osmotic stress. nih.govfrontiersin.org This includes the regulation of ion transporters and the synthesis of compounds that mitigate the damaging effects of high salt concentrations.

Low temperatures can severely impact plant survival by altering membrane fluidity and inhibiting metabolic processes. ABA plays a significant role in cold acclimation, the process by which plants increase their tolerance to freezing temperatures. mdpi.com One of the key mechanisms is the modulation of membrane lipid composition. mdpi.comnih.gov ABA can influence the metabolism of membrane lipids, leading to an increase in unsaturated fatty acids, which helps to maintain membrane fluidity at low temperatures. nih.govfrontiersin.orgfrontiersin.org

Furthermore, ABA is involved in the regulation of gene expression in response to cold stress. mdpi.com It can induce the expression of a suite of cold-responsive genes, whose protein products contribute to freezing tolerance. This includes the synthesis of cryoprotective proteins and enzymes involved in metabolic adjustments to the cold.

Heavy metal contamination in soil is a major abiotic stress that can be toxic to plants. ABA has been shown to play a vital role in mitigating the damaging effects of heavy metals. frontiersin.orgnih.govfrontiersin.org Physiologically, ABA can influence the uptake and translocation of heavy metals within the plant, often by regulating transpiration rates through stomatal closure, which can limit the movement of metals from the roots to the shoots. nih.govfrontiersin.org

Biochemically, ABA can enhance the plant's antioxidant defense system to combat the oxidative stress induced by heavy metals. nih.govmdpi.com It can also promote the accumulation of osmolytes that help to protect cells from heavy metal toxicity. nih.govfrontiersin.org At the molecular level, ABA signaling pathways can modulate the expression of genes involved in metal chelation and sequestration, effectively detoxifying the heavy metals. mdpi.comnih.govmdpi.com

Table 2: ABA-Mediated Heavy Metal Stress Mitigation Strategies

| Mitigation Strategy | Mechanism |

|---|---|

| Physiological Adjustments | Regulation of stomatal aperture to control transpiration and limit heavy metal translocation. nih.govfrontiersin.org |

| Biochemical Responses | Enhancement of antioxidant systems and accumulation of protective osmolytes. nih.govmdpi.com |

| Molecular Regulation | Modulation of gene expression for metal chelation and sequestration. mdpi.commdpi.com |

Biotic Stress Interactions and Pathogen Defense Responses

Beyond abiotic stresses, ABA also plays a complex and multifaceted role in how plants interact with pathogens. nih.govnih.govresearchgate.net Its influence on disease resistance can be both positive and negative, depending on the specific plant-pathogen interaction. nih.gov

In some cases, ABA can enhance susceptibility to certain pathogens by antagonizing the salicylic acid signaling pathway, which is a key component of defense against biotrophic pathogens. nih.gov Conversely, ABA can promote resistance to necrotrophic pathogens by synergizing with the jasmonic acid signaling pathway. nih.govresearchgate.net

A key mechanism by which ABA contributes to pathogen defense is through the regulation of stomatal closure. frontiersin.org As stomata are primary entry points for many pathogens, their ABA-induced closure can act as a physical barrier, preventing infection. frontiersin.org Furthermore, ABA can influence the expression of pathogenesis-related genes, which are involved in various defense responses. researchgate.net

Regulation of Osmotic Balance and Accumulation of Osmoprotectants (e.g., Proline)

Maintaining osmotic balance is crucial for plant survival under various environmental stresses, particularly drought and salinity. ABA plays a central role in this process by promoting the accumulation of osmoprotectants, which are small, soluble molecules that help to stabilize cellular structures and maintain turgor. nih.gov

Proline is one of the most well-studied osmoprotectants, and its accumulation is often correlated with stress tolerance. ABA signaling pathways are known to upregulate the biosynthesis of proline in response to osmotic stress. frontiersin.org This accumulation of proline and other osmolytes helps to lower the cellular water potential, facilitating water uptake and retention, and thereby protecting the cell from the damaging effects of dehydration. nih.gov

Activation of Antioxidant Defense Systems and Redox Regulation

Upon release from its L-alanine conjugate, abscisic acid plays a crucial role in modulating the antioxidant defense systems to combat the oxidative stress induced by various environmental pressures. Environmental stresses often lead to the overproduction of reactive oxygen species (ROS), which can cause significant damage to cellular components. ABA signaling helps to maintain redox homeostasis by enhancing the capacity of enzymatic and non-enzymatic antioxidant systems.

Research has demonstrated that ABA treatment can lead to the accumulation of specific antioxidants, such as α-tocopherol and L-ascorbic acid, in seedlings. nih.gov This is often accompanied by the coordinated up-regulation of genes involved in the biosynthesis of these antioxidant compounds. nih.gov The application of exogenous ABA has been shown to enhance the activities of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), ascorbate peroxidase (APX), and glutathione reductase (GR). mdpi.com These enzymes are integral to the detoxification of ROS. For instance, SOD catalyzes the dismutation of the superoxide radical to hydrogen peroxide (H₂O₂), which is then scavenged by CAT and peroxidases. frontiersin.org

The interplay between ABA and ROS is complex, with ROS also acting as signaling molecules in ABA-mediated responses. nih.gov ABA can induce the production of H₂O₂ by plasma membrane-bound NADPH oxidases, which in turn acts as a second messenger to trigger downstream stress-response pathways. nih.gov This ABA-induced increase in H₂O₂ has been linked to the enhanced activity of APX and GR in rice roots, highlighting a feed-forward mechanism of antioxidant defense. mdpi.com

The following table summarizes the effect of ABA, derivable from conjugates like ABA-L-Ala, on key antioxidant enzymes.

| Antioxidant Enzyme | Function in ROS Scavenging | Effect of ABA |

| Superoxide Dismutase (SOD) | Converts superoxide radicals to hydrogen peroxide and oxygen. | Activity is often enhanced. mdpi.comfrontiersin.org |

| Catalase (CAT) | Decomposes hydrogen peroxide into water and oxygen. | Activity is typically increased. mdpi.comfrontiersin.org |

| Ascorbate Peroxidase (APX) | Reduces hydrogen peroxide to water using ascorbate as an electron donor. | Activity is generally upregulated. mdpi.comfrontiersin.org |

| Glutathione Reductase (GR) | Reduces oxidized glutathione (GSSG) to its reduced form (GSH), a key antioxidant. | Activity is often stimulated. mdpi.com |

Transcriptional and Post-Transcriptional Regulation of Stress-Responsive Genes

The release of active ABA from (+)-cis,trans-Abscisic Acid-L-alanine initiates a signaling cascade that profoundly alters gene expression, enabling plants to adapt to stressful conditions. This regulation occurs at both the transcriptional and post-transcriptional levels, leading to the synthesis of stress-protective proteins and other functional molecules.

At the transcriptional level, ABA signaling culminates in the activation of specific transcription factors that bind to cis-acting elements in the promoters of stress-responsive genes. A well-characterized cis-element is the ABA-responsive element (ABRE), which has the core sequence ACGT. Transcription factors such as ABA-responsive element binding proteins (AREBs) and ABA-binding factors (ABFs) are key regulators that bind to ABREs to control the expression of a multitude of downstream genes. researchgate.net The activation of these transcription factors is often dependent on their phosphorylation by ABA-activated protein kinases.

The genes regulated by ABA are diverse and are involved in various aspects of stress tolerance, including the synthesis of osmoprotectants, detoxification enzymes, and regulatory proteins. For example, ABA treatment has been shown to induce the expression of genes encoding late embryogenesis abundant (LEA) proteins, which are thought to protect cellular structures from dehydration damage. nih.gov

Post-transcriptional regulation also plays a critical role in the ABA-mediated stress response. This includes processes such as pre-mRNA splicing, mRNA stability, and translation. There is evidence for an intricate relationship at the transcriptional and possibly post-transcriptional levels between ABA biosynthesis and other metabolic pathways. nih.gov ABA can influence the expression of genes encoding serine/arginine-rich (SR) proteins, which are key modulators of alternative splicing. mdpi.com This suggests that ABA can regulate the production of different protein isoforms from a single gene, thereby increasing the functional diversity of the stress response.

Furthermore, post-translational modifications of core components of the ABA signaling pathway, such as phosphorylation and ubiquitination, are crucial for transducing the ABA signal and fine-tuning the cellular response to stress. frontiersin.org

The table below provides examples of genes and gene families regulated by ABA at the transcriptional level.

| Gene/Gene Family | Function | Regulatory Mechanism |

| AREB/ABF | Transcription factors that activate downstream stress-responsive genes. | Activated by ABA-dependent phosphorylation. |

| LEA Proteins | Protect cellular structures during dehydration. | Upregulated by ABA through ABREs in their promoters. nih.gov |

| RD29A | A well-known stress-inducible gene involved in dehydration tolerance. | Expression is strongly induced by ABA. mdpi.com |

| SR Proteins | Involved in alternative splicing of pre-mRNAs. | Expression of some members is responsive to ABA. mdpi.com |

Advanced Analytical Methodologies for the Quantification and Characterization of + Cis,trans Abscisic Acid L Alanine

Comprehensive Extraction and Purification Techniques from Diverse Plant Matrices

The accurate analysis of ABA-L-alanine from plant tissues begins with efficient extraction and rigorous purification to remove interfering substances. Given the low concentrations of phytohormones, sample preparation is a critical step that significantly influences the selectivity and sensitivity of subsequent analyses. researchgate.net

A common procedure involves homogenizing plant material (typically 10-20 mg fresh weight) in a cold extraction solvent. researchgate.net While various solvents have been used for general ABA extraction, a widely adopted method for ABA and its amino acid conjugates utilizes a methanol (B129727)/water/acetic acid mixture. researchgate.net

Following initial extraction, a multi-step purification protocol is essential. This often involves a combination of solid-phase extraction (SPE) and immunoaffinity chromatography (IAC).

Solid-Phase Extraction (SPE): Crude extracts are first passed through a reversed-phase SPE cartridge, such as an Oasis HLB column. This step effectively removes polar impurities and concentrates the analytes, including ABA-L-alanine. researchgate.net

Immunoaffinity Chromatography (IAC): For highly selective purification, IAC is the method of choice. researchgate.netnih.gov This technique uses monoclonal antibodies that are highly specific to the target molecule. Antibodies raised against (+)-cis,trans-ABA, conjugated to a carrier protein, are immobilized on a solid support matrix within a column. researchgate.net When the partially purified plant extract is passed through this column, the ABA-L-alanine and other ABA-related compounds are captured by the antibodies, while the majority of matrix components are washed away. The bound analytes are then eluted using a change in pH or solvent composition. The use of IAC drastically reduces matrix effects, thereby enhancing the sensitivity and reliability of the final quantification. researchgate.netnih.gov

The combination of SPE and IAC provides a robust purification scheme capable of isolating ABA conjugates from minute quantities of diverse plant tissues, such as seedlings of Pisum sativum L. (pea) and Triticum aestivum L. (wheat). researchgate.net

High-Resolution Chromatographic Separation

Chromatographic separation is a pivotal stage that resolves the target analyte, ABA-L-alanine, from other closely related compounds prior to detection. Both gas and liquid chromatography have been applied to the analysis of abscisic acid and its metabolites.

Gas Chromatography (GC) and its Applications

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful and sensitive technique for the analysis of plant hormones. nih.gov However, due to the low volatility and thermal instability of compounds like ABA and its amino acid conjugates, derivatization is a mandatory prerequisite for GC analysis.

The carboxyl group of ABA-L-alanine must be chemically modified to increase its volatility. A common derivatization reaction is methylation, which can be achieved using reagents like diazomethane. researchgate.net This process converts the carboxylic acid into its corresponding methyl ester. Another approach involves derivatization with pentafluorobenzyl bromide (PFB-Br), which creates a derivative highly sensitive to electron capture detection. nih.gov

Once derivatized, the sample is injected into the GC system, where it is vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase. While highly sensitive, especially with an electron capture detector (ECD) or when coupled with MS, the requirement for derivatization adds an extra step to sample preparation and can be a source of analytical variability. For this reason, LC-based methods have become more prevalent for the routine analysis of ABA conjugates.

Liquid Chromatography (LC) with Enhanced Separation Capabilities

Liquid chromatography, especially Ultra-High-Performance Liquid Chromatography (UHPLC), is the predominant technique for the analysis of ABA conjugates. researchgate.netchromatographytoday.com It offers the significant advantage of analyzing these compounds in their native form without the need for derivatization.

UHPLC systems utilize columns packed with sub-2 µm particles, which provide higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. For the separation of ABA-L-alanine and other conjugates, reversed-phase chromatography is typically employed. A common column choice is a C18 stationary phase, which separates compounds based on their hydrophobicity.

The separation is achieved using a gradient elution program, where the mobile phase composition is changed over time. A typical mobile phase consists of two solvents: an aqueous solution with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape and an organic solvent like methanol or acetonitrile. researchgate.netnih.gov The gradient starts with a high proportion of the aqueous phase and gradually increases the organic phase concentration, eluting compounds in order of increasing hydrophobicity. This approach allows for the successful separation of a wide range of ABA metabolites, including various amino acid conjugates, within a single chromatographic run. researchgate.net

Advanced Spectrometric Detection and Quantification Methods

Following chromatographic separation, sensitive and specific detection methods are required for the unambiguous identification and precise quantification of ABA-L-alanine.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Precise Identification and Quantification

Mass spectrometry is the definitive detection method for phytohormone analysis due to its unparalleled sensitivity and selectivity. When coupled with liquid chromatography (LC-MS), it provides a powerful analytical platform. nih.govresearchgate.net